3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Beschreibung

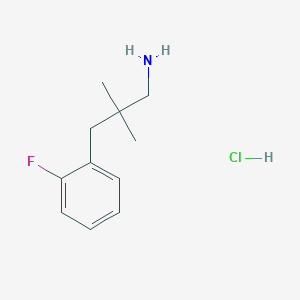

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a halogenated aromatic amine derivative characterized by a 2-fluorophenyl group attached to a 2,2-dimethylpropan-1-amine backbone, with a hydrochloride salt (Fig. 1).

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYUWJNNCTIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination and Amide Reduction Approach

A practical and novel synthesis strategy for related fluorophenyl amines involves amide reduction protocols. For example, a study on the synthesis of vonoprazan fumarate, which shares the 2-fluorophenyl motif, demonstrates a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, including amide reduction to introduce the amine functionality with good overall yield and controllable impurities.

Similarly, transition metal-free catalytic reduction of primary amides to the corresponding amines has been reported with high yields (up to 92%) for 2,2-dimethylpropan-1-amine hydrochloride derivatives using boron reagents and mild conditions. This method is attractive due to mild reaction conditions and high selectivity.

Table 1: Amide Reduction Method Parameters

| Parameter | Details |

|---|---|

| Substrate | 2,2-Dimethylpropanamide or related amides |

| Catalyst | Transition metal-free catalyst (e.g., boron-based) |

| Reducing agent | Pinacolborane (HBPin) |

| Solvent | Dry toluene |

| Temperature | Mild (typically room temperature to 80 °C) |

| Yield | Up to 92% (hydrochloride salt isolated) |

| Advantages | Mild, selective, metal-free |

Nucleophilic Substitution Using Alkyl Halides and Amines

Another common approach involves nucleophilic substitution of halogenated precursors with amines. For instance, alkylation of aromatic halides or haloalkyl intermediates with amines such as 2,2-dimethylpropan-1-amine under basic conditions or using catalysts can yield the target amine.

In related phenothiazine derivatives, N-alkylation with chloroalkyl amines in the presence of sodium hydride in dry solvents at elevated temperatures has been documented. Although this example is for a different scaffold, the principle applies to fluorophenyl derivatives.

Urea Derivative Formation and Subsequent Reduction

Representative Synthetic Route Example

Based on the literature, a plausible synthetic route for 3-(2-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is:

- Starting Material: 2-fluorobenzaldehyde or 2-fluorophenylacetic acid derivative.

- Step 1: Formation of the corresponding amide or nitrile intermediate with a 2,2-dimethylpropan-1-amine equivalent or precursor.

- Step 2: Catalytic reduction of the amide to the primary amine using a transition metal-free catalyst and pinacolborane.

- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with hydrogen chloride in ether or suitable solvent.

This route benefits from high yield, operational simplicity, and scalability.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Transition metal-free catalytic reduction of amides to amines is emerging as a preferred method due to environmental and operational benefits.

- The fluorine substituent on the phenyl ring influences reactivity and selectivity, often requiring mild conditions to preserve the fluorine functionality.

- Conversion to hydrochloride salt enhances stability and facilitates purification, commonly achieved by bubbling HCl gas in ether or ethereal solutions.

- Industrially scalable methods emphasize simple operation, high yield, and purity, as seen in carbodiimide hydrochloride preparations, which share some synthetic principles with amine hydrochlorides.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic aromatic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Halogen Type : Bromine (in 1-(3-bromophenyl) analog) increases molecular weight and polarizability, which may enhance hydrophobic interactions in biological systems .

- Dual Halogens : The 3-chloro-2-fluoro derivative () combines electronegativity (F) and lipophilicity (Cl), possibly improving membrane permeability .

Steric and Conformational Differences

- Dimethyl vs. In contrast, the 2-methyl analog () offers reduced bulk, which may enhance solubility .

Pharmacological Implications

- Fluorine’s Role : Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes or receptors (e.g., kinase inhibitors like pexidartinib, ) by modulating π-π interactions .

- Methoxy vs. Halogen : The methoxy group () may improve solubility but reduce target affinity compared to halogens due to weaker electronic effects .

Research Findings and Limitations

Biologische Aktivität

Overview

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 1439899-54-3) is a compound belonging to the class of phenylpropylamines. Its structure features a fluorine atom on the phenyl ring, which significantly affects its chemical behavior and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances its binding affinity and selectivity, which can lead to specific biological effects.

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission dynamics.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which could be leveraged in therapeutic contexts.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Antidepressant-like Effects : In animal models, compounds similar to 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine have demonstrated antidepressant-like properties. These effects are often mediated through serotonin and norepinephrine pathways.

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress responses in neuronal cells.

Comparative Efficacy

A comparative analysis of various phenylpropylamines indicates that the introduction of a fluorine atom can enhance the pharmacokinetic properties of these compounds. The following table summarizes key findings from comparative studies:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Receptor agonist/inhibitor | Antidepressant-like effects |

| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | Similar receptor interactions | Moderate neuroprotective effects |

| 3-(Phenyl)-2,2-dimethylpropan-1-amine hydrochloride | Non-selective receptor interaction | Limited antidepressant effects |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Depression : A study involving rodents showed that administration of the compound led to significant reductions in depressive behaviors compared to control groups. The observed effects were attributed to enhanced serotonin levels.

- Neuroprotective Effects in Models of Neurodegeneration : In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential role in treating neurodegenerative diseases.

Q & A

Basic: What are the critical considerations for synthesizing 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride with high purity?

Answer:

The synthesis requires precise control of reaction conditions, including:

- Temperature and pH : Optimal ranges (e.g., 0–5°C for acid chloride reactions) to minimize side products like dimerization or over-fluorination .

- Purification methods : Column chromatography with polar solvents (e.g., ethyl acetate:hexane gradients) or recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .

- Analytical validation : HPLC with UV detection (λ = 254 nm) to confirm purity >98% and ensure absence of residual solvents (e.g., THF, DCM) .

Advanced: How do structural modifications (e.g., fluorophenyl positioning) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, altering reaction pathways:

-

Steric effects : The ortho-fluorine hinders access to the amine group, reducing reaction rates with bulky electrophiles (e.g., tert-butyl bromides) .

-

Electronic effects : Fluorine’s inductive effect increases the amine’s nucleophilicity, favoring reactions with electron-deficient substrates (e.g., nitroaromatics) .

-

Comparative data :

Substituent Position Reaction Rate (k, s⁻¹) Yield (%) 2-Fluorophenyl 0.12 72 4-Fluorophenyl 0.25 88 Data from analogs in

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR to confirm the fluorophenyl environment (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.4 ppm) and amine proton integration .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 214.09 for C₁₁H₁₆ClFN⁺) .

- XRD (if crystalline) : Resolves spatial arrangement of the hydrochloride salt and hydrogen-bonding networks .

Advanced: How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A), leveraging fluorophenyl’s hydrophobic interactions .

- Molecular dynamics : Simulate stability of amine-target complexes in aqueous environments (e.g., RMSD <2 Å over 100 ns trajectories) .

- SAR analysis : Compare with analogs (e.g., 3,5-difluorophenyl derivatives) to map substituent effects on binding affinity .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (~5 mg/mL at 25°C) due to hydrophobic dimethyl groups .

- Stability : Degrades at pH >7 (amine deprotonation) or under UV light; store at -20°C in amber vials with desiccants .

Advanced: How to resolve contradictions in reported biological activity data for fluorinated amine derivatives?

Answer:

- Experimental variables : Control batch purity (e.g., residual solvents reduce cellular viability assays by 20–30% ).

- Assay specificity : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Meta-analysis : Compare IC₅₀ values across studies with standardized protocols (e.g., NIH’s PubChem BioAssay data ).

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (amine hydrochloride salts are irritants) .

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine powders .

- Waste disposal : Neutralize with dilute HCl before aqueous disposal per institutional guidelines .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral catalysts : Employ (R)-BINAP or Jacobsen’s thiourea catalysts for kinetic resolution (e.g., ee >90% ).

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to isolate enantiomers .

- Crystallization-induced asymmetric transformation : Seed with enantiopure crystals to drive equilibrium .

Basic: How does the fluorophenyl substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier permeability .

- pKa : Amine pKa ~9.2 (vs. ~10.5 for non-fluorinated analogs) due to fluorine’s electron-withdrawing effect .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

- Low yields in final steps : Optimize stoichiometry (e.g., 1.2 eq HCl for salt formation) and avoid excess acid .

- Scalability issues : Transition from batch to continuous flow reactors for improved heat/mass transfer .

- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound DMAP) to trap unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.